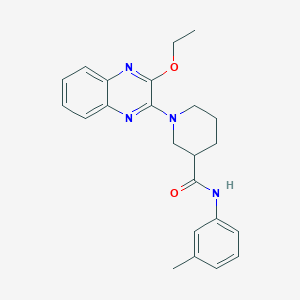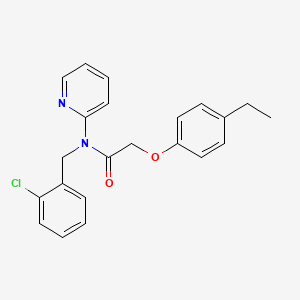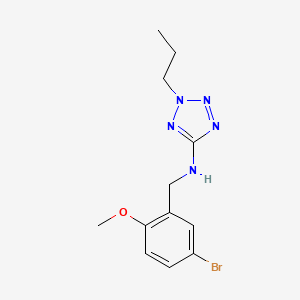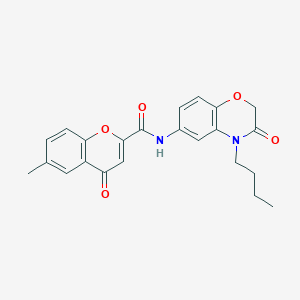![molecular formula C15H15N5O2S B11303797 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PXYC12 is a compound known for its role as an antagonist of ribosomal protein S1 (RpsA). This protein is essential for the trans-translation process in Mycobacterium Tuberculosis, making PXYC12 a significant molecule in the study of tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PXYC12 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of PXYC12 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves multiple stages of purification and quality control to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
PXYC12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
PXYC12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ribosomal protein interactions.
Biology: Investigated for its role in inhibiting the trans-translation process in Mycobacterium Tuberculosis.
Medicine: Explored as a potential therapeutic agent for tuberculosis.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Wirkmechanismus
PXYC12 exerts its effects by binding to ribosomal protein S1 (RpsA), inhibiting its function in the trans-translation process. This inhibition disrupts the protein synthesis in Mycobacterium Tuberculosis, leading to the bacterium’s inability to survive and replicate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: Another compound targeting Mycobacterium Tuberculosis.
Isoniazid: A well-known tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination therapy for tuberculosis
Uniqueness
PXYC12 is unique due to its specific targeting of ribosomal protein S1, making it a valuable tool in the study and treatment of tuberculosis. Its distinct mechanism of action sets it apart from other tuberculosis drugs, providing a new avenue for therapeutic intervention .
Eigenschaften
Molekularformel |
C15H15N5O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(3-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-3-2-4-10(5-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22) |
InChI-Schlüssel |
YQMXYSONUAPNJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11303714.png)
![6-fluoro-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11303715.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11303723.png)
![3,5,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11303729.png)
![2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B11303734.png)


![Ethyl 3-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11303752.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303757.png)

![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11303776.png)


![2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide](/img/structure/B11303800.png)
